molecular formula C15H11ClF3NO4 B13577271 2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene

2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene

Cat. No.: B13577271
M. Wt: 361.70 g/mol
InChI Key: YEQMLCPLAYDYEJ-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene is a nitroaromatic compound belonging to the diphenyl ether class of herbicides. Its structure consists of a central benzene ring substituted with a nitro group (-NO₂) at position 1, an ethoxy group (-OCH₂CH₃) at position 4, and a phenoxy group at position 2. The phenoxy moiety itself is further substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 3. This arrangement of electron-withdrawing groups (e.g., -NO₂, -CF₃) and lipophilic substituents (e.g., -Cl, -OCH₂CH₃) is critical for its herbicidal activity, likely targeting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis .

Properties

Molecular Formula

C15H11ClF3NO4

Molecular Weight

361.70 g/mol

IUPAC Name

2-chloro-1-(5-ethoxy-2-nitrophenoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C15H11ClF3NO4/c1-2-23-10-4-5-12(20(21)22)14(8-10)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3

InChI Key

YEQMLCPLAYDYEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position of the phenoxy moiety undergoes nucleophilic substitution under specific conditions. This reactivity is critical in synthetic modifications:

  • In the presence of anhydrous bases (e.g., K₂CO₃, NaOH) and copper-based catalysts (e.g., Cu powder, CuO), the chloro group is displaced by oxygen nucleophiles during synthesis .

  • Example: Reaction with 3,4-dinitrochlorobenzene in DMF at 80–90°C yields 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene with 80–90% efficiency .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs significantly from simpler analogs due to its substituent combination:

CompoundFunctional GroupsKey Reactivity Differences
2-Chloro-4-trifluoromethylphenolCl, CF₃Lacks nitro/ethoxy groups; simpler substitution
4-Ethoxy-NitrobenzeneOEt, NO₂No halogen or CF₃; limited electrophilicity
Target Compound Cl, CF₃, OEt, NO₂Enhanced electrophilicity; multi-site reactions

The trifluoromethyl group increases electrophilicity at the aromatic ring, while the ethoxy group stabilizes intermediates via resonance .

Stability and Byproduct Formation

  • Thermal Stability : Reactions conducted at >80°C show no decomposition, confirmed by high yields (~90%) .

  • Byproducts : Minor impurities arise from incomplete substitution or solvent interactions (e.g., residual DMF), mitigated via toluene-water extraction .

Potential Unreported Reactions

While direct studies on reduction or hydrolysis are absent, the nitro group is theoretically reducible to an amine under H₂/Pd-C, and the ethoxy group may undergo acid-catalyzed hydrolysis. Experimental validation is required .

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituent positions, functional groups, and applications of 2-[2-chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene with related diphenyl ether herbicides:

Compound Name (IUPAC) Substituent Positions (Main Benzene) Phenoxy Group Substituents Key Functional Groups Primary Use
This compound 1: -NO₂; 2: phenoxy; 4: -OCH₂CH₃ 2-Cl, 4-CF₃ Nitro, ethoxy, phenoxy Herbicide (inferred)
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) 1: phenoxy; 2: -Cl; 4: -CF₃ 3-OCH₂CH₃, 4-NO₂ Nitro, ethoxy, phenoxy Herbicide
Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) 1: phenoxy; 2: -Cl; 4: -CF₃ 4-NO₂ Nitro, phenoxy Herbicide
Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate) Ester-linked benzoate structure 2-Cl, 4-CF₃ Nitro, ethoxy, ester Herbicide
Key Observations:

Substituent Positioning: The target compound differs from oxyfluorfen and nitrofluorfen in the placement of the nitro and ethoxy groups. In oxyfluorfen, the phenoxy group is substituted with nitro at position 4 and ethoxy at position 3, whereas the target compound has nitro at position 1 and ethoxy at position 4 on the main benzene ring. Nitrofluorfen lacks an ethoxy group, relying solely on nitro and trifluoromethyl groups for activity.

Functional Group Impact: The ethoxy group in the target compound and oxyfluorfen enhances solubility and systemic mobility in plants compared to nitrofluorfen. Lactofen’s ester moiety (derived from lactic acid) improves its absorption and translocation in plant tissues, a feature absent in the non-esterified target compound .

Research Findings and Performance Metrics

  • Photostability : Nitro-substituted diphenyl ethers (e.g., oxyfluorfen) are prone to photodegradation, but the trifluoromethyl group in the target compound may reduce this liability due to its electron-withdrawing stability .
  • Soil Persistence : Ethoxy and ester-containing derivatives (e.g., lactofen) exhibit longer soil half-lives than nitro-only analogs, suggesting the target compound’s ethoxy group may enhance environmental persistence.
  • Toxicity Profile: Lactofen’s ester group reduces mammalian toxicity compared to non-esterified diphenyl ethers, implying structural modifications in the target compound could similarly alter safety margins .

Biological Activity

2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene, a compound with the molecular formula C₁₅H₁₁ClF₃NO₄, exhibits notable biological activity due to its complex structure and the presence of multiple functional groups. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chloro group , a trifluoromethyl group , an ethoxy group , and a nitro group . These substituents significantly influence its chemical reactivity and biological effects. The presence of the trifluoromethyl group is particularly noteworthy, as it has been shown to enhance the potency of various compounds in biological systems .

Attribute Details
Molecular FormulaC₁₅H₁₁ClF₃NO₄
Molar Mass361.7 g/mol
Key Functional GroupsChloro, Trifluoromethyl, Ethoxy, Nitro

Herbicidal Properties

Research indicates that compounds containing the 2-chloro-4-(trifluoromethyl)phenoxy moiety exhibit significant herbicidal activity. These compounds interact with plant metabolic pathways, inhibiting enzymes critical for chlorophyll synthesis . For instance, they act as inhibitors of protoporphyrinogen oxidase (PPO), which is essential in the biosynthesis of chlorophyll and heme .

Antimicrobial Activity

The nitro group in this compound has been associated with antimicrobial properties. Nitro-containing compounds are known to exert bactericidal effects through the generation of reactive nitrogen species, which can damage bacterial DNA and proteins .

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways. In vitro assays have shown that it can inhibit cell proliferation in human cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Case Studies

  • Herbicidal Efficacy : A study on the herbicidal activity of related compounds found that those with trifluoromethyl substitutions showed enhanced effectiveness against broadleaf weeds compared to their non-fluorinated counterparts. The study highlighted a 50% reduction in weed biomass at lower concentrations than traditional herbicides .
  • Cytotoxicity in Cancer Research : In a series of experiments involving human breast cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 25 µM, indicating potent cytotoxic effects. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .

Q & A

Basic: What are the established synthetic routes for 2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid. Key steps include:

  • Chlorination : Thionyl chloride (SOCl₂) in benzene or dichloromethane under reflux conditions converts carboxylic acids to acyl chlorides. For example, heating 2-chloro-4-fluoro-5-nitrobenzoic acid with SOCl₂ and a catalytic amount of dimethylformamide (DMF) yields the corresponding benzoyl chloride .
  • Coupling Reactions : Phenolic intermediates (e.g., trifluoromethyl-substituted phenols) react with acyl chlorides or nitrobenzene derivatives. Temperature control (60–80°C) and inert atmospheres (argon) are critical to avoid side reactions .
  • Nitro Group Stability : Avoid excessive heating during nitration steps, as nitro groups may decompose under prolonged high temperatures. Yields range from 65% to 85% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the trifluoromethyl (-CF₃) group (δ ~120–125 ppm in ¹³C NMR, split due to coupling with fluorine) and the nitro (-NO₂) group (deshielded aromatic protons at δ ~8.0–8.5 ppm). The ethoxy (-OCH₂CH₃) group appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~4.0 ppm for CH₂) in ¹H NMR .
  • UV-Vis Spectroscopy : The nitro-aromatic system absorbs strongly at λ ~260–280 nm, useful for quantifying purity during HPLC analysis .
  • Mass Spectrometry (MS) : Look for molecular ion peaks [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₅H₁₀ClF₃NO₄. Fragmentation patterns should confirm the loss of ethoxy (-OCH₂CH₃) or nitro groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Standardized Bioassays : Variations in herbicidal activity (e.g., inhibition of protoporphyrinogen oxidase) may arise from differences in assay conditions. Use standardized protocols, such as those for structurally related compounds like lactofen (±)-2-ethoxy-1-methyl-2-oxoethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, which show consistent EC₅₀ values under controlled light and temperature .
  • Metabolite Interference : Degradation products (e.g., 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid) can skew results. Employ HPLC-MS to quantify parent compounds and metabolites separately .
  • Species-Specific Responses : Test across multiple model organisms (e.g., Arabidopsis, Sesbania) to account for differential enzyme affinities .

Advanced: What strategies can be employed to mitigate side reactions during synthesis, particularly involving nitro group stability?

Methodological Answer:

  • Low-Temperature Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration or decomposition. For example, nitration of 4-ethoxy-1-chlorobenzene derivatives requires strict temperature control to prevent polynitro byproducts .
  • Protecting Groups : Temporarily protect reactive sites (e.g., ethoxy groups) with tert-butyldimethylsilyl (TBDMS) ethers during harsh reaction steps .
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients effectively separates nitro-containing intermediates from halogenated impurities .

Advanced: How can researchers design experiments to study the environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 5–9) to simulate sunlight degradation. Monitor nitro group reduction to amino derivatives via LC-MS .
  • Soil Microcosms : Incubate with agricultural soil samples and analyze for metabolites like 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using HPLC with diode-array detection (DAD). Compare degradation rates under aerobic vs. anaerobic conditions .
  • Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies (BDEs) for the aryl ether and nitro groups, identifying likely cleavage sites .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

Methodological Answer:

  • Polymorphism : The trifluoromethyl and nitro groups create steric hindrance, leading to multiple crystal forms. Use slow evaporation with mixed solvents (e.g., chloroform/methanol) to promote single-crystal growth .
  • Halogen Bonding : The chlorine atom may form weak interactions with aromatic π-systems. Co-crystallize with halogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) to stabilize the lattice .
  • Data Collection : Employ synchrotron radiation for high-resolution data, as the compound’s low symmetry (monoclinic or triclinic systems) complicates traditional X-ray sources .

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